N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5α]pyrimidin-7-amine, commonly known as MPZP, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. [, , , ] It is widely employed in pharmacological research to investigate the role of the CRF1 receptor in various physiological and behavioral processes, especially those related to stress, anxiety, and addiction. [, , , ]
(4R,5R)-2-Bromo-1,3-bis-(4-methylphenyl sulfonyl)-4,5-diphenyl-1,3,2-diazaborolidine is synthesized by reacting (1R,2R)−(+)-N,N′-bis-p-toluenesulfonyl-1,2-diphenylethylenediamine with boron tribromide (BBr3) in dichloromethane. [] The reaction is typically carried out at 0°C, followed by stirring at room temperature. The product is purified by removing the solvent and hydrogen bromide (HBr) under reduced pressure. []
MPZP acts as a competitive antagonist at the CRF1 receptor. [, , , ] This means it binds to the receptor without activating it, thereby blocking the actions of endogenous CRF. By inhibiting CRF signaling, MPZP effectively reduces CRF-mediated responses, including those associated with stress, anxiety, and addiction. [, , , ]
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: